molecular formula C15H14ClNO2 B10974247 N-(4-chlorobenzyl)-2-methoxybenzamide

N-(4-chlorobenzyl)-2-methoxybenzamide

Cat. No.: B10974247
M. Wt: 275.73 g/mol
InChI Key: PDJUGMBGZLVSBD-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a 4-chlorobenzyl group attached to the nitrogen atom of the benzamide moiety, and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-2-methoxybenzamide typically involves the reaction of 4-chlorobenzylamine with 2-methoxybenzoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-2-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of 4-chlorobenzaldehyde derivatives.

    Reduction: Formation of 4-chlorobenzylamine or 4-chlorobenzyl alcohol.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(4-chlorobenzyl)-2-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

N-(4-chlorobenzyl)-2-methoxybenzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

N-(4-chlorobenzyl)-2-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as a dopamine receptor antagonist. This article explores its structure, synthesis, biological mechanisms, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

This compound belongs to the benzamide family and has a molecular formula of C16H17ClN2O2. Its molecular weight is approximately 275.73 g/mol. The compound features a methoxy group and a chlorobenzyl moiety attached to a benzamide framework, which enhances its pharmacological properties.

Structural Features:

  • Chlorobenzyl Group : Increases lipophilicity and influences receptor binding.
  • Methoxy Group : Enhances binding affinity to dopamine receptors.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including:

  • Formation of the benzamide backbone.
  • Introduction of the chlorobenzyl and methoxy groups through nucleophilic substitution reactions.

This synthetic pathway allows for efficient production, enabling further research into its biological applications.

Dopamine Receptor Antagonism

Research indicates that this compound primarily acts as an antagonist at the D2 subtype of dopamine receptors. This interaction is crucial for its potential therapeutic applications in treating conditions such as schizophrenia and nausea .

Mechanism of Action:

  • Dopamine Receptor Binding : The presence of the methoxy group significantly enhances binding affinity to dopamine receptors, which is vital for its antagonistic effects.
  • Therapeutic Implications : Given its activity on D2 receptors, this compound may be explored for developing new treatments for psychiatric disorders.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Anticancer Activity : A study found that compounds with similar structures exhibited cytotoxicity against various cancer cell lines, suggesting that this compound may also have potential in oncology .
    Cell LineIC50 (µM)
    HCT11610.76
    MCF70.25
    HL601.62
    K5624.23
  • Neuroleptic Activity : Other research indicated that compounds structurally related to this compound could influence receptor binding and exhibit neuroleptic activity, further supporting its potential in pharmacology.
  • Comparative Studies : Structural analogs were synthesized to compare their biological activities, revealing that variations in substituents significantly affect their pharmacological profiles.

Properties

Molecular Formula

C15H14ClNO2

Molecular Weight

275.73 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-methoxybenzamide

InChI

InChI=1S/C15H14ClNO2/c1-19-14-5-3-2-4-13(14)15(18)17-10-11-6-8-12(16)9-7-11/h2-9H,10H2,1H3,(H,17,18)

InChI Key

PDJUGMBGZLVSBD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC2=CC=C(C=C2)Cl

Origin of Product

United States

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